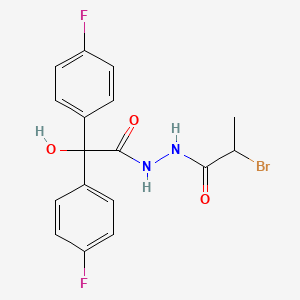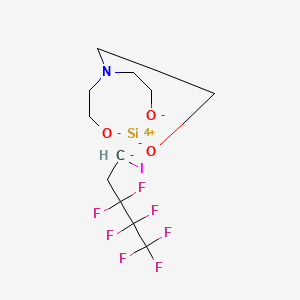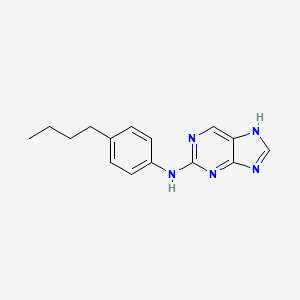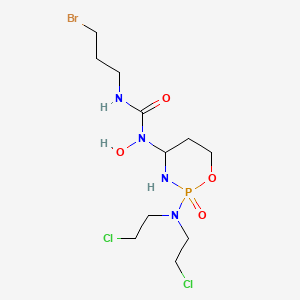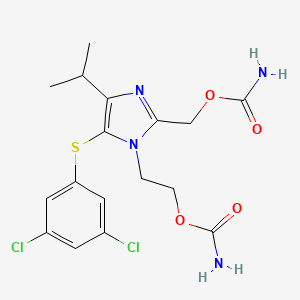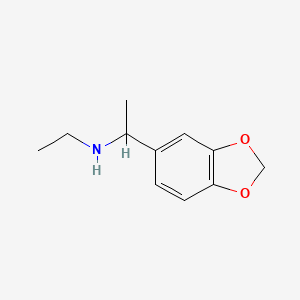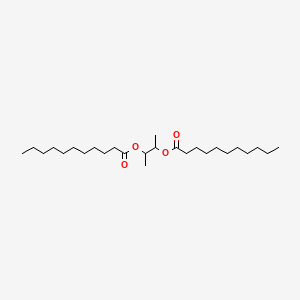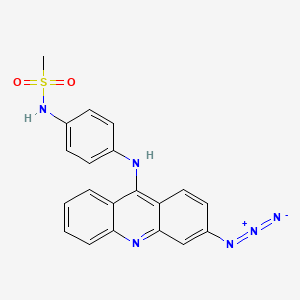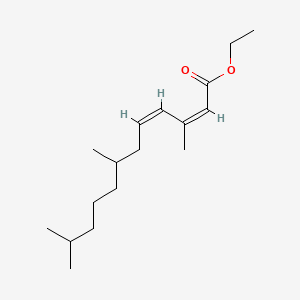
Ethyl (Z,Z)-3,7,11-trimethyl-2,4-dodecadienoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl (Z,Z)-3,7,11-trimethyl-2,4-dodecadienoate is an organic compound known for its unique structure and properties It is characterized by the presence of two double bonds in the Z configuration, which significantly influences its chemical behavior and applications
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl (Z,Z)-3,7,11-trimethyl-2,4-dodecadienoate typically involves the use of specific reagents and conditions to ensure the correct configuration of the double bonds. One common method involves the use of Wittig reactions, where phosphonium ylides react with aldehydes or ketones to form alkenes. The reaction conditions, such as temperature and solvent, are carefully controlled to favor the formation of the Z configuration.
Industrial Production Methods
On an industrial scale, the production of this compound may involve more efficient and scalable methods, such as catalytic hydrogenation or isomerization processes. These methods are designed to produce large quantities of the compound with high purity and yield.
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl (Z,Z)-3,7,11-trimethyl-2,4-dodecadienoate can undergo various chemical reactions, including:
Oxidation: This reaction can lead to the formation of epoxides or other oxygenated derivatives.
Reduction: Reduction reactions can convert the double bonds into single bonds, resulting in saturated compounds.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or osmium tetroxide for oxidation, and reducing agents like hydrogen gas or lithium aluminum hydride for reduction. The reaction conditions, such as temperature, pressure, and solvent, are optimized to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield epoxides, while reduction can produce saturated hydrocarbons.
Wissenschaftliche Forschungsanwendungen
Ethyl (Z,Z)-3,7,11-trimethyl-2,4-dodecadienoate has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a model compound in studies of stereochemistry and reaction mechanisms.
Biology: The compound is studied for its potential biological activities, such as antimicrobial or anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate or in drug delivery systems.
Industry: It is used in the production of fragrances, flavors, and other specialty chemicals.
Wirkmechanismus
The mechanism by which Ethyl (Z,Z)-3,7,11-trimethyl-2,4-dodecadienoate exerts its effects depends on its interaction with specific molecular targets. For example, in biological systems, it may interact with enzymes or receptors, modulating their activity and leading to various physiological effects. The pathways involved can include signal transduction, gene expression, and metabolic processes.
Vergleich Mit ähnlichen Verbindungen
Ethyl (Z,Z)-3,7,11-trimethyl-2,4-dodecadienoate can be compared with other similar compounds, such as:
Ethyl (E,E)-3,7,11-trimethyl-2,4-dodecadienoate: This isomer has the double bonds in the E configuration, leading to different chemical and physical properties.
Mthis compound: This compound has a methyl ester group instead of an ethyl ester, which can affect its reactivity and applications.
This compound analogs: These compounds have similar structures but with variations in the alkyl chain or functional groups, leading to different properties and uses.
The uniqueness of this compound lies in its specific configuration and the resulting properties, which make it valuable for various scientific and industrial applications.
Eigenschaften
CAS-Nummer |
57378-84-4 |
|---|---|
Molekularformel |
C17H30O2 |
Molekulargewicht |
266.4 g/mol |
IUPAC-Name |
ethyl (2Z,4Z)-3,7,11-trimethyldodeca-2,4-dienoate |
InChI |
InChI=1S/C17H30O2/c1-6-19-17(18)13-16(5)12-8-11-15(4)10-7-9-14(2)3/h8,12-15H,6-7,9-11H2,1-5H3/b12-8-,16-13- |
InChI-Schlüssel |
FYQGBXGJFWXIPP-RNIOIJOCSA-N |
Isomerische SMILES |
CCOC(=O)/C=C(/C)\C=C/CC(C)CCCC(C)C |
Kanonische SMILES |
CCOC(=O)C=C(C)C=CCC(C)CCCC(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


